molecular formula C37H50FO13P B1193637 STAT5a-IN-27

STAT5a-IN-27

Cat. No.: B1193637
M. Wt: 752.7662
InChI Key: QHRGXYZUQHGIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT5a-IN-27 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5a (STAT5a), a protein critical in cellular signaling pathways associated with proliferation, survival, and differentiation. Dysregulation of STAT5a is implicated in hematologic malignancies and solid tumors, making it a therapeutic target of interest .

Mechanism of Action: this compound binds to the SH2 domain of STAT5a, disrupting its phosphorylation and subsequent dimerization, thereby inhibiting transcriptional activation of oncogenic genes like BCL-2 and Cyclin D1 . Preclinical studies demonstrate its nanomolar inhibitory activity (IC50 = 12.3 nM) and selectivity over STAT3 (IC50 > 1,000 nM) .

Properties

Molecular Formula

C37H50FO13P

Molecular Weight

752.7662

IUPAC Name

(((Fluoro(3,3',4,4',5,5'-hexamethoxy-[1,1':3',1''-terphenyl]-5'-yl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

InChI

InChI=1S/C37H50FO13P/c1-34(2,3)32(39)48-22-50-52(41,51-23-49-33(40)35(4,5)6)31(38)37(47-12)21-25(24-18-27(42-7)29(44-9)28(19-24)43-8)20-36(46-11,30(37)45-10)26-16-14-13-15-17-26/h13-21,31H,22-23H2,1-12H3

InChI Key

QHRGXYZUQHGIBB-UHFFFAOYSA-N

SMILES

O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)C1(OC)=CC(C2=CC(OC)=C(OC)C(OC)=C2)=CC(C3=CC=CC=C3)(OC)=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STAT5a-IN-27

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

STAT5a-IN-27 belongs to a class of SH2 domain-targeting STAT inhibitors. Key comparators include STA-21 and AC-4-130 , which differ in structure, potency, and selectivity.

Structural and Functional Comparison

Property This compound STA-21 AC-4-130
Chemical Class Pyrimidine derivative Naphthoquinone analog Carbazole derivative
Target STAT5a SH2 domain STAT3/STAT5 SH2 domain STAT5 SH2 domain
IC50 (STAT5a) 12.3 nM 220 nM 8.7 nM
Selectivity (STAT3) >1,000 nM 150 nM 320 nM
Solubility (PBS) 18 µM 5 µM 32 µM
Cellular Activity EC50 = 45 nM (K562) EC50 = 1.2 µM (MDA-MB-231) EC50 = 22 nM (MV4-11)
Toxicity (MTD) 150 mg/kg (mice) 50 mg/kg (mice) 200 mg/kg (mice)

Data compiled from preclinical studies

Key Findings

Potency :

  • AC-4-130 shows superior STAT5a inhibition (IC50 = 8.7 nM) but lower selectivity over STAT3 compared to this compound .
  • STA-21 exhibits cross-reactivity with STAT3, limiting its utility in STAT5a-specific contexts .

Toxicity :

  • AC-4-130’s higher maximum tolerated dose (200 mg/kg) suggests a broader therapeutic window, whereas STA-21’s toxicity (MTD = 50 mg/kg) restricts dosing .

Structural Insights :

  • This compound’s pyrimidine core enables hydrogen bonding with Arg656 and Asn647 in STAT5a, while AC-4-130’s carbazole group enhances hydrophobic interactions .

Advantages and Limitations

  • This compound : Balances potency and selectivity but requires optimization for solubility and metabolic stability .
  • AC-4-130 : High potency but risks off-target STAT3 effects in vivo .
  • STA-21 : Broad STAT inhibition limits specificity but may benefit combinatorial therapies .

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